molecular formula C17H8Cl2O B14698610 7H-Benz[de]anthracen-7-one, 4,9-dichloro- CAS No. 24092-48-6

7H-Benz[de]anthracen-7-one, 4,9-dichloro-

Cat. No.: B14698610
CAS No.: 24092-48-6
M. Wt: 299.1 g/mol
InChI Key: UQFXJHFNAKHHKY-UHFFFAOYSA-N
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Description

7H-Benz[de]anthracen-7-one, 4,9-dichloro- is a chemical compound with a complex structure It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of chlorine atoms at the 4 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benz[de]anthracen-7-one, 4,9-dichloro- typically involves multi-step organic reactions. One common method includes the chlorination of 7H-Benz[de]anthracen-7-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the selective substitution of chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7H-Benz[de]anthracen-7-one, 4,9-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

7H-Benz[de]anthracen-7-one, 4,9-dichloro- has been studied for its applications in several scientific fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7H-Benz[de]anthracen-7-one, 4,9-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7H-Benz[de]anthracen-7-one: Lacks the chlorine substituents, leading to different chemical properties.

    4,9-Dichloroanthracene: Similar structure but lacks the ketone group, affecting its reactivity and applications.

    Benzanthrone: Another PAH with different substitution patterns, used in dye production.

Properties

CAS No.

24092-48-6

Molecular Formula

C17H8Cl2O

Molecular Weight

299.1 g/mol

IUPAC Name

4,9-dichlorobenzo[a]phenalen-7-one

InChI

InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-2-1-3-12-15(19)7-6-13(16(11)12)17(20)14(10)8-9/h1-8H

InChI Key

UQFXJHFNAKHHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C(C3=O)C=C(C=C4)Cl)Cl

Origin of Product

United States

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